REACTION_CXSMILES
|
[CH2:1]1[C:6]2([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][N:3]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:2]1.[CH:19](=O)[CH2:20][CH2:21][CH3:22].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.O>[CH2:19]([N:9]1[CH2:10][CH2:11][C:6]2([CH2:1][CH2:2][N:3]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:4][CH2:5]2)[CH2:7][CH2:8]1)[CH2:20][CH2:21][CH3:22] |f:3.4|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C1CN(CCC12CCNCC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
52 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
17 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
137 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
52 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
17 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
137 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With ice bath cooling
|
Type
|
ADDITION
|
Details
|
were again added
|
Type
|
STIRRING
|
Details
|
After stirring at RT for a further 4 h
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with saturated NH4Cl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a colorless oil
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)N1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |